BenchChemオンラインストアへようこそ!

17alpha-Demethylated stanozolol

Anabolic steroid metabolism Forensic toxicology Mass spectrometry

17alpha-Demethylated stanozolol (CAS 28032-00-0), also catalogued as 17β-hydroxy-5α-androstano[3,2-c]pyrazole, is a C20H30N2O anabolic–androgenic steroid (AAS) and a minor urinary metabolite of the widely abused drug stanozolol (Winstrol). Unlike the major human stanozolol metabolites—which are hydroxylated at the 3′, 4β, or 16 positions—this compound arises through N-demethylation at the 17α position, yielding a molecular mass 14 Da lower (314.5 vs.

Molecular Formula C20H30N2O
Molecular Weight 314.5 g/mol
CAS No. 28032-00-0
Cat. No. B1625208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17alpha-Demethylated stanozolol
CAS28032-00-0
Molecular FormulaC20H30N2O
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4C3(CC5=C(C4)NN=C5)C
InChIInChI=1S/C20H30N2O/c1-19-8-7-16-14(15(19)5-6-18(19)23)4-3-13-9-17-12(11-21-22-17)10-20(13,16)2/h11,13-16,18,23H,3-10H2,1-2H3,(H,21,22)/t13-,14-,15-,16-,18-,19-,20-/m0/s1
InChIKeyGZCJWTCFQKPYQN-YNZDMMAESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17alpha-Demethylated Stanozolol (CAS 28032-00-0): Procurement-Grade Reference Standard for Anabolic Steroid Metabolism and Doping Control Analysis


17alpha-Demethylated stanozolol (CAS 28032-00-0), also catalogued as 17β-hydroxy-5α-androstano[3,2-c]pyrazole, is a C20H30N2O anabolic–androgenic steroid (AAS) and a minor urinary metabolite of the widely abused drug stanozolol (Winstrol) [1]. Unlike the major human stanozolol metabolites—which are hydroxylated at the 3′, 4β, or 16 positions—this compound arises through N-demethylation at the 17α position, yielding a molecular mass 14 Da lower (314.5 vs. 328.5 g/mol) than the parent drug [2]. The compound is also the active hydrolysis product of the designer steroid prodrug Prostanozol (demethylstanozolol tetrahydropyran ether) [3]. It is classified as a DEA Schedule III controlled substance and carries the FDA UNII HDF2B5O3HZ [4]. Commercial availability as a high-purity (>99% HPLC) reference standard from ISO-certified suppliers supports its critical role in forensic toxicology, doping control, and pharmaceutical impurity profiling .

Why Generic Substitution Fails: Critical Structural and Physicochemical Distinctions of 17alpha-Demethylated Stanozolol (CAS 28032-00-0) Versus the Parent Drug and Major Metabolites


Substituting 17alpha-demethylated stanozolol with the parent drug stanozolol or the major hydroxylated metabolites (e.g., 3′-hydroxystanozolol, 16β-hydroxystanozolol) in an analytical or research workflow introduces systematic error. Each compound possesses a unique molecular formula, distinct chromatographic retention behavior, and different mass spectrometric transitions: the target compound (C20H30N2O, MW 314.5) differs from stanozolol (C21H32N2O, MW 328.5) by one methylene unit and from 3′-hydroxystanozolol (C21H32N2O2, MW 344.5) by both a methyl group and an oxygen atom [1]. The 17α-demethylated form exhibits lower lipophilicity (experimental LogP 3.73) than stanozolol (XLogP3-AA 4.5), directly impacting solid-phase extraction recovery, reversed-phase LC retention, and ionization efficiency in electrospray MS [2]. Furthermore, the loss of the 17α-methyl group eliminates the steric protection against first-pass hepatic metabolism that confers oral bioavailability to stanozolol, meaning that in vitro metabolic stability and in vivo pharmacokinetic data obtained with the parent compound cannot be extrapolated to this demethylated analog [3]. These quantitative physicochemical divergences mean that each compound requires its own certified reference material for unambiguous identification, calibration, and quantification in regulated analytical environments.

17alpha-Demethylated Stanozolol (CAS 28032-00-0): Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Molecular Formula and Monoisotopic Mass Differentiation: 17alpha-Demethylated Stanozolol Versus Stanozolol Parent Drug

17alpha-Demethylated stanozolol possesses the molecular formula C20H30N2O with a monoisotopic mass of 314.2358 Da, exactly 14.0157 Da (one CH₂ unit) lighter than the parent drug stanozolol (C21H32N2O, 328.2515 Da). This mass difference arises from the absence of the 17α-methyl substituent [1]. In comparison, the major human metabolite 3′-hydroxystanozolol has the formula C21H32N2O2 and a monoisotopic mass of 344.2464 Da, differing from the target by 30.0106 Da (CH₂ + O) [2]. These distinct molecular formulae necessitate separate selected reaction monitoring (SRM) transitions for LC-MS/MS quantification: any attempt to use stanozolol or 3′-hydroxystanozolol reference standards as calibration surrogates for the 17α-demethylated metabolite will produce inaccurate quantitative results due to different precursor ion m/z values, fragmentation patterns, and ionization efficiencies.

Anabolic steroid metabolism Forensic toxicology Mass spectrometry

Lipophilicity (LogP) Differentiation: 17alpha-Demethylated Stanozolol Exhibits Reduced LogP Compared to Stanozolol

The experimentally determined LogP of 17alpha-demethylated stanozolol is 3.73, compared to the computed XLogP3-AA of 4.5 for stanozolol (PubChem 2025 release) and an experimental LogP of approximately 4.1–5.5 reported across multiple sources for the parent drug . The PubChem computed XLogP3-AA value for the target compound is 4.3, which is 0.2 log units lower than stanozolol's XLogP3-AA of 4.5 [1]. The removal of the hydrophobic 17α-methyl group reduces the compound's partition coefficient, resulting in measurably lower reversed-phase HPLC retention and different solid-phase extraction (SPE) recovery profiles on common C18 and polymeric sorbents. This LogP shift, though modest in absolute terms, is analytically significant: it alters the optimal mobile phase composition for chromatographic separation and affects the distribution of the analyte between aqueous and organic phases during liquid-liquid extraction.

Physicochemical profiling Chromatographic method development Sample preparation

Melting Point Differentiation: 44°C Lower Melting Point of 17alpha-Demethylated Stanozolol Versus Stanozolol

17alpha-Demethylated stanozolol melts at 197–199°C, which is approximately 43–45°C lower than the melting point of stanozolol (242°C) . This substantial melting point depression is a direct consequence of the loss of the 17α-methyl group, which reduces molecular symmetry and disrupts crystal packing interactions in the solid state. The melting point of the target compound also differs from that of 3′-hydroxystanozolol (literature values vary) and other hydroxylated stanozolol metabolites. This thermal property serves as a rapid, orthogonal identity confirmation test during reference material characterization and can be used to distinguish the demethylated compound from the parent drug in the absence of chromatographic or mass spectrometric instrumentation.

Solid-state characterization Identity confirmation Reference standard certification

Metabolic Pathway Differentiation: 17alpha-Demethylated Stanozolol as a Non-Hydroxylated Minor Metabolite Versus Major Hydroxylated Urinary Markers

In the seminal human metabolism study by Schänzer et al. (1990), stanozolol was shown to be excreted predominantly as conjugated hydroxylated metabolites. All identified metabolites were hydroxylated at C-3′ (pyrazole ring), C-4β, C-16α, or C-16β, with 3′-hydroxystanozolol, 4β-hydroxystanozolol, and 16β-hydroxystanozolol being the most abundant species. Less than 5% of the total metabolites were recovered in the unconjugated urine fraction, comprising 3′-hydroxystanozolol and 3′-hydroxy-17-epistanozolol [1]. The 17α-demethylated metabolite (the target compound) was not detected among the twelve major metabolites characterized in this study following a single 20-mg oral dose [2]. This indicates that N-demethylation at the 17α position represents a quantitatively minor metabolic route compared to hydroxylation. As a result, 17alpha-demethylated stanozolol serves a fundamentally different analytical purpose: while 3′-hydroxystanozolol and 16β-hydroxystanozolol are the primary target analytes for routine doping control screening, the 17α-demethylated compound is essential as a system suitability marker, an internal standard precursor, and a reference for distinguishing stanozolol intake from Prostanozol use.

Drug metabolism Doping control biomarkers Metabolite identification

Prodrug Relationship: 17alpha-Demethylated Stanozolol as the Active Hydrolysis Product of Prostanozol

Prostanozol (demethylstanozolol tetrahydropyran ether) is a synthetic designer anabolic steroid that acts as a prodrug of 17alpha-demethylated stanozolol. Upon administration, the tetrahydropyran (THP) ether protecting group at the 17β-hydroxyl position is cleaved, releasing the target compound as the pharmacologically active species [1]. This prodrug relationship is documented in the FDA Substance Registration System, where the UNII entry for 17alpha-demethylated stanozolol (HDF2B5O3HZ) explicitly notes its identity as 'DES(TETRAHYDROPYRAN) PROSTANOZOL' [2]. In contrast, stanozolol itself is not a prodrug—it is directly active due to its 17α-methyl group. This means that laboratories screening for anabolic steroid misuse must have the 17α-demethylated reference standard to confirm Prostanozol administration, as the parent drug stanozolol and its hydroxylated metabolites cannot serve as analytical markers for Prostanozol intake.

Designer steroid detection Prodrug metabolism Forensic chemistry

Reference Standard Purity and Documentation: >99% HPLC Purity with Full Traceability for ISO/IEC 17025 Compliance

Commercially available 17alpha-demethylated stanozolol reference standard from WITEGA Laboratorien Berlin-Adlershof GmbH (Product ST031) is supplied at >99.0% HPLC purity in neat format with comprehensive documentation supporting laboratory accreditation requirements . The standard is characterized for both CAS registry numbers associated with this compound (28032-00-0 and 99996-65-3) and has a certified shelf life of 24 months when stored at 2–8°C. This level of characterization and documentation surpasses what is typically available for research-grade chemicals, where purity may be unspecified or certified only by the manufacturer's in-house methods without traceability to pharmacopoeial or internationally recognized reference materials.

Reference material certification Quality assurance Method validation

Validated Application Scenarios for 17alpha-Demethylated Stanozolol (CAS 28032-00-0) Based on Quantitative Differentiation Evidence


Confirmatory Analysis of Prostanozol Misuse in WADA-Compliant Doping Control Laboratories

17alpha-Demethylated stanozolol is the sole confirmatory target analyte for detecting administration of the designer steroid Prostanozol. Because Prostanozol is a prodrug that undergoes THP ether cleavage to release the active 17α-demethylated compound, neither stanozolol nor its hydroxylated metabolites (3′-hydroxy, 16β-hydroxy, 4β-hydroxy) appear in urine after Prostanozol intake. The FDA UNII record explicitly identifies this compound as 'DES(TETRAHYDROPYRAN) PROSTANOZOL' [1]. WADA-accredited laboratories must therefore procure this specific reference standard—with its distinct monoisotopic mass of 314.2358 Da and experimental LogP of 3.73—to establish validated SRM transitions, retention time windows, and extraction recovery data that are uniquely applicable to this analyte. Use of any stanozolol metabolite reference material as a surrogate would generate false-negative results for Prostanozol screening, with potentially severe legal and disciplinary consequences [2].

Pharmaceutical Impurity Profiling and Stability-Indicating Method Validation for Stanozolol API

In pharmaceutical quality control, 17alpha-demethylated stanozolol serves as a process-related impurity or degradation product reference marker. Its melting point of 197–199°C (vs. 242°C for stanozolol) and distinct chromatographic behavior (lower LogP, earlier elution on reversed-phase columns) enable unequivocal identification in forced degradation studies and stability-indicating HPLC methods [1]. The British Pharmacopoeia and European Pharmacopoeia prescribe specific impurity reference standards for stanozolol monograph compliance testing, where this compound's precise molecular formula (C20H30N2O) and mass distinguish it from other specified impurities such as mestanolone (stanozolol impurity A, CAS 521-11-9) [2]. Procurement of the certified reference standard with >99% HPLC purity supports ANDA and DMF filing requirements for generic stanozolol formulations.

Metabolic Pathway Discrimination Studies: Differentiating N-Demethylation from Hydroxylation Routes

The metabolism of stanozolol proceeds primarily through hydroxylation at the 3′, 4β, 16α, and 16β positions, with the resulting hydroxylated metabolites representing >95% of the total urinary metabolite profile following oral administration [1]. The 17α-demethylated compound represents a distinct N-demethylation pathway that is pharmacologically significant because it produces a compound with different receptor binding properties than the hydroxylated metabolites. In vitro metabolism studies using human liver microsomes or recombinant CYP enzymes require the 17α-demethylated reference standard to quantify the relative contribution of CYP-mediated N-demethylation versus hydroxylation. The compound's reduced lipophilicity (XLogP3-AA 4.3 vs. 4.5 for stanozolol) also makes it a useful probe substrate for studying how minor structural modifications affect CYP enzyme binding and metabolic clearance [2].

Forensic Toxicology Casework: Differentiation of Stanozolol Versus Prostanozol Exposure History

In forensic death investigation and human performance toxicology, determining whether a subject was exposed to pharmaceutical stanozolol or the unregulated designer steroid Prostanozol has critical legal and regulatory implications. The detection of 3′-hydroxystanozolol or 16β-hydroxystanozolol in biological matrices confirms stanozolol exposure, whereas the exclusive presence of 17alpha-demethylated stanozolol—with its characteristic mass spectral signature (precursor ion m/z 315.2 [M+H]⁺ for C20H30N2O, versus m/z 329.3 for stanozolol)—indicates Prostanozol use [1]. Forensic laboratories must maintain separate calibration curves and quality control materials for each analyte because their different LogP values (3.73 vs. 4.5) and molecular weights produce different matrix effects and extraction recoveries in postmortem blood, urine, and tissue homogenates [2].

Quote Request

Request a Quote for 17alpha-Demethylated stanozolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.